

# Ridaforolimus hepatic toxicity elevated ALT AST

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ridaforolimus

CAS No.: 572924-54-0

Cat. No.: S548416

Get Quote

## Incidence of Hepatic Adverse Events

The table below summarizes the incidence of elevated liver enzymes observed in clinical trials, as reported in a 2024 systematic review [1] [2].

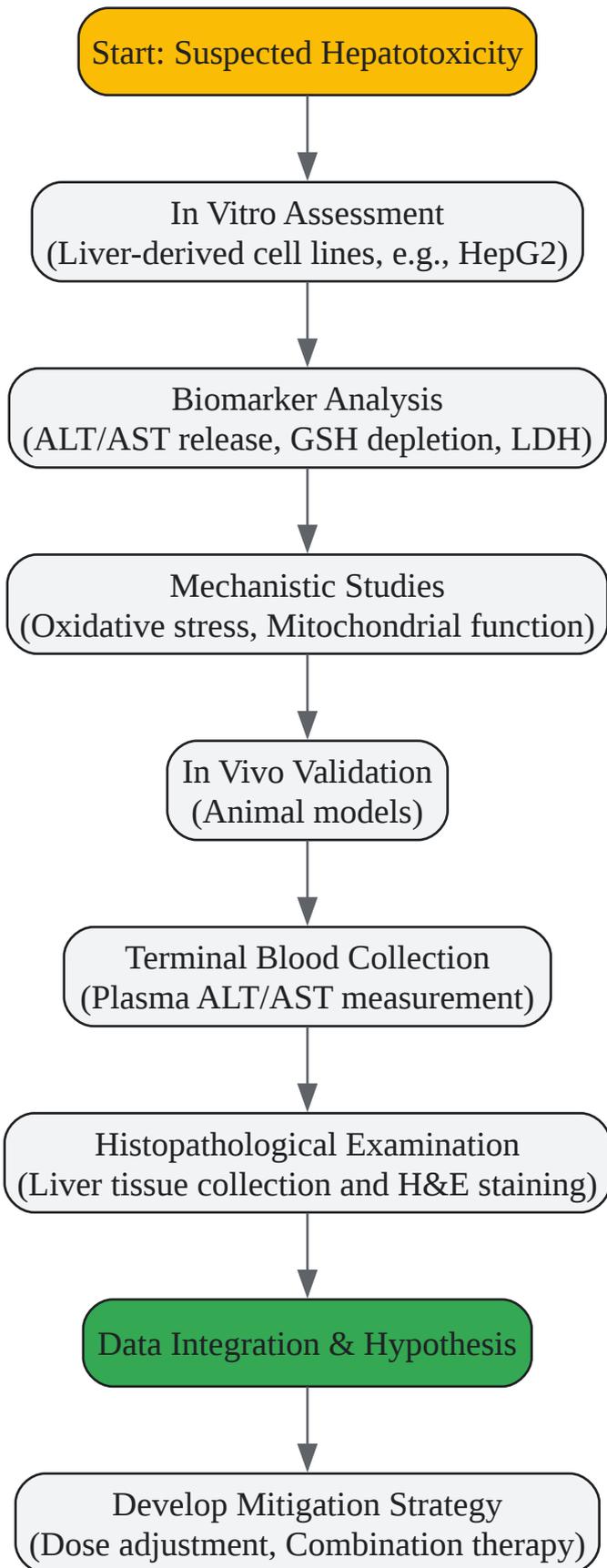
Trial Population	Ridaforolimus Dose & Schedule	Adverse Event (Grade)	Incidence	Citation
Pediatric patients with refractory solid tumors	8-16 mg/m <sup>2</sup> , 5 days/week	Increased ALT (Grade 3)	Occurred, but Maximum Tolerated Dose (MTD) was not established [2].	
Chinese patients with advanced solid tumors	40 mg, QD × 5 days/week	Overall, drug was well tolerated; specific liver toxicity rates not detailed [1] [2].		

Trial Population	Ridaforolimus Dose & Schedule	Adverse Event (Grade)	Incidence	Citation
Patients with soft tissue and bone sarcomas	40 mg, QD × 5 days/week	Data on dose adjustments and discontinuations due to AEs (including hepatic events) were a primary outcome, but specific rates not listed [1].		

A pivotal Phase III trial specifically noted that adverse events, including laboratory abnormalities, were managed effectively with **dose delays and reductions**, suggesting this is a key management strategy for toxicity [1].

## Proposed Workflow for Hepatotoxicity Investigation

Since detailed protocols are not available in the search results, the diagram below outlines a logical workflow you can adapt to build your own experimental plan for assessing **Ridaforolimus**-induced hepatotoxicity.



Click to download full resolution via product page

## Key Considerations for Your Investigation

To fill the gaps in the available literature, here are some critical areas to focus on in your experimental design:

- **Confirm the Phenotype:** The first step is to consistently reproduce the elevated ALT/AST in your model systems. In vitro, you can measure the release of these enzymes and other markers like Lactate Dehydrogenase (LDH) from hepatocyte cultures. In vivo, this involves periodic blood collection from animal models to monitor plasma enzyme levels [1] [2].
- **Investigate the Mechanism:** The hepatotoxicity is likely linked to **Ridaforolimus**'s mechanism of action. As an mTORC1 inhibitor, it disrupts critical cellular processes like protein synthesis and metabolism [3] [4]. Your mechanistic studies could investigate **mitochondrial dysfunction, oxidative stress, and disruptions in autophagy** in liver cells.
- **Establish a Management Plan:** Clinical data indicates that toxicity is manageable. Your experiments should define the **dose-response relationship** and establish clear thresholds for toxicity. This will help define a therapeutic window and protocols for dose modification (delays or reductions) in research settings [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Clinical research progress of ridaforolimus (AP23573, ... [pmc.ncbi.nlm.nih.gov]
2. Clinical research progress of ridaforolimus (AP23573, ... [frontiersin.org]
3. Ridaforolimus: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Ridaforolimus - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Ridaforolimus hepatic toxicity elevated ALT AST]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548416#ridaforolimus->

hepatic-toxicity-elevated-alt-ast]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)